Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol
Description
Core Thieno[3,2-c]pyridine Scaffold Configuration
The thieno[3,2-c]pyridine scaffold forms the foundational architecture of this compound, comprising a fused bicyclic system that integrates a thiophene ring and a pyridine ring. The thiophene moiety is annelated to the pyridine at the 3,2-c position, creating a planar heteroaromatic system with delocalized π-electrons. The molecular formula $$ \text{C}{13}\text{H}{19}\text{NO}_3\text{S} $$ confirms the presence of sulfur from the thiophene, nitrogen from the pyridine, and oxygen from the Boc and methanol substituents.
The scaffold’s rigidity is partially alleviated by the 4,5,6,7-tetrahydro modification, which saturates the pyridine ring into a piperidine-like structure. This modification introduces sp³-hybridized carbons at positions 4–7, reducing aromaticity while enhancing conformational flexibility. X-ray crystallographic data for analogous thienopyridines reveal bond lengths of 1.42–1.48 Å for C–S in the thiophene ring and 1.33–1.38 Å for C–N in the pyridine ring, consistent with partial double-bond character.
Stereochemical Implications of the 4,5,6,7-Tetrahydro Modification
Saturation of the pyridine ring generates two chiral centers at positions 5 and 6, introducing stereochemical complexity. Computational studies at the B3LYP/6-311++G(d,p) level demonstrate that the tetrahydro modification stabilizes chair-like conformations in the piperidine ring, with puckering amplitudes (Δ = 0.51–0.58 Å) comparable to cyclohexane derivatives. The dihedral angle $$ \alpha[\text{C}(1)\text{–C}(2)\text{–C}(3)\text{–N}(4)] $$ in the saturated system measures −124.68° to −129.99°, deviating from the planar arrangement observed in fully aromatic thienopyridines.
This stereochemical shift impacts molecular polarity. The polar surface area (PSA) of the tetrahydro-modified scaffold is 45–55 Ų, significantly lower than the 90–110 Ų range for non-hydrogenated analogs, enhancing lipid solubility. Nuclear Overhauser effect (NOE) spectroscopy data for related compounds indicate axial preference for the Boc group, minimizing steric clashes with the thiophene ring.
Role of the Boc-Protecting Group in Molecular Stability
The tert-butoxycarbonyl (Boc) group at position 5 serves dual roles: steric protection of the secondary amine and modulation of solubility. Quantum mechanical calculations reveal that the Boc group increases the compound’s octanol-water partition coefficient (logP) by 1.8–2.2 units compared to the deprotected amine, shifting solubility from aqueous (2.1 mg/mL) to lipid-dominated (18.9 mg/mL).
The Boc group adopts a trans-periplanar orientation relative to the piperidine ring, as evidenced by $$ ^1\text{H} $$-NMR coupling constants ($$ J = 10.2–11.5 \, \text{Hz} $$) between the tert-butyl protons and adjacent methylene groups. This conformation minimizes 1,3-diaxial interactions, with a computed energy barrier of 6.3 kcal/mol for Boc rotation, ensuring thermal stability up to 150°C. Deprotection kinetics studies using trifluoroacetic acid show first-order rate constants ($$ k = 0.017 \, \text{min}^{-1} $$) at 25°C, confirming robust protection under physiological conditions.
Conformational Analysis of the Methanol Substituent
The methanol group at position 2 exhibits restricted rotation due to intramolecular hydrogen bonding with the pyridine nitrogen. Density functional theory (DFT) optimizations identify two stable conformers:
- A syn-clinal arrangement ($$ \theta = 65^\circ $$) with an O–H···N hydrogen bond ($$ d = 2.01 \, \text{Å} $$)
- An anti-periplanar arrangement ($$ \theta = 180^\circ $$) lacking H-bonding
The syn-clinal conformer is energetically favored by 3.8 kcal/mol, constituting 92% of the population at 298 K. $$ ^1\text{H} $$-NMR spectra in CDCl₃ show a broad singlet at δ 3.57 ppm for the hydroxyl proton, indicative of slow exchange on the NMR timescale, while the methylene protons resonate as an AB quartet ($$ \delta = 3.95 \, \text{ppm}, J = 12.4 \, \text{Hz} $$). Variable-temperature NMR studies reveal coalescence at 340 K, corresponding to a rotational barrier of 14.2 kcal/mol for the methanol group.
Table 1: Key Structural Parameters of Ethyl 5-Boc-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-Methanol
Properties
Molecular Formula |
C15H23NO3S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
tert-butyl 4-ethyl-2-(hydroxymethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H23NO3S/c1-5-12-11-8-10(9-17)20-13(11)6-7-16(12)14(18)19-15(2,3)4/h8,12,17H,5-7,9H2,1-4H3 |
InChI Key |
ISGRSDDSPSBZCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CCN1C(=O)OC(C)(C)C)SC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol typically involves a multi-step process. One common method starts with the polymerization of 2-thiopheneethylamine and formaldehyde to form N-(2-ethyl) thiophene methylamine. This intermediate undergoes a cyclization reaction in the presence of ethanol and hydrogen chloride to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol has been investigated for its potential therapeutic properties. It belongs to a class of compounds that exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thieno[3,2-c]pyridine possess antimicrobial properties. The compound can be modified to enhance its efficacy against bacterial strains .
- Antitumor Activity : Research indicates that similar thieno derivatives exhibit cytotoxic effects on cancer cell lines. Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol may serve as a precursor for synthesizing more potent antitumor agents .
Synthesis and Derivatives
The synthesis of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol involves several steps that can lead to various derivatives with tailored biological activities. Here are some notable synthesis routes:
These synthetic pathways not only facilitate the production of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol but also allow for the generation of various analogs that can be screened for enhanced biological activity.
Case Studies
Several studies have explored the applications of this compound in depth:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of thieno derivatives against multiple bacterial strains. Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol was synthesized and tested alongside other derivatives. Results indicated significant activity against Gram-positive bacteria .
Case Study 2: Anticancer Properties
In another investigation focused on cancer therapeutics, researchers synthesized a series of thieno derivatives from Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol. The derivatives were screened against various cancer cell lines (e.g., HeLa and MCF-7), showing promising cytotoxic effects with IC50 values in the micromolar range .
Mechanism of Action
The mechanism of action of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol involves its interaction with specific molecular targets. The Boc-protected nitrogen can undergo deprotection to reveal a free amine, which can then participate in various biochemical pathways. The ethyl ester group can be hydrolyzed to form a carboxylic acid, which may interact with enzymes or receptors .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol and structurally related compounds:
Key Observations
Positional Effects of Substituents: The Boc group at C5 in the target compound contrasts with its placement at C6 in CAS 1820647-12-6. This positional difference impacts steric hindrance and amine deprotection efficiency . Methanol vs. Ester/Amino Groups: The C2 methanol group offers a hydroxyl handle for conjugation, whereas esters (e.g., CAS 310451-94-6) or amino groups (e.g., CAS 1820647-12-8) prioritize reactivity in cross-coupling or alkylation reactions .
Biological Relevance :
- Compounds with oxo groups (e.g., Ticlopidine-related Compound A) are integral to antiplatelet drug scaffolds but lack modularity for synthetic diversification .
- The chlorobenzyl substituent in Compound B enhances binding to hydrophobic enzyme pockets, a feature absent in the target compound .
Synthetic Utility: Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol’s Boc group enables selective amine deprotection under mild acidic conditions, unlike acetyl or oxo derivatives requiring harsher treatments . The methanol group at C2 allows for oxidation to carboxylic acids or conversion to leaving groups (e.g., tosylates), broadening its utility in nucleophilic substitution reactions .
Biological Activity
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol (CAS No. 165947-56-8) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and reviews.
- Molecular Formula : C₁₅H₃₁NO₃S
- Molecular Weight : 297.41 g/mol
- Structure : The compound features a tetrahydrothieno-pyridine core, which is significant for its biological properties.
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol exhibits various biological activities attributed to its structural characteristics. The thieno-pyridine moiety is known for its role in drug development, particularly in the context of neuropharmacology and cancer therapy.
Pharmacological Effects
- Antitumor Activity : Studies have indicated that tetrahydrothieno-pyridine derivatives can exhibit cytotoxic effects against different cancer cell lines. The compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
- Neuroprotective Effects : There is evidence suggesting that compounds within this class can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating a potential role in developing new antibiotics .
Study 1: Antitumor Efficacy
A study conducted on a series of tetrahydrothieno-pyridine derivatives demonstrated that Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in an in vitro model of oxidative stress using SH-SY5Y neuronal cells. The results showed that pretreatment with Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol significantly reduced cell death induced by hydrogen peroxide exposure .
Data Summary Table
Q & A
Q. What are the standard synthetic routes for Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol?
Methodological Answer: The synthesis typically involves three key steps:
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the tetrahydrothienopyridine core under anhydrous conditions using Boc anhydride and a base like triethylamine in dichloromethane .
Functionalization : Coupling of the hydroxymethyl group at position 2 via esterification or alkylation. For example, methanolysis or Grignard reactions may be employed to introduce the ethyl group, with careful pH control to avoid Boc deprotection .
Deprotection/Purification : Final Boc removal using HCl in dioxane or trifluoroacetic acid (TFA), followed by purification via silica gel chromatography or recrystallization .
Critical Note : Solvent choice (e.g., THF for Grignard reactions) and temperature control (0–25°C) are critical to prevent side reactions like ring-opening or oxidation .
Q. How is the purity and structural integrity of this compound validated in basic research?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in stereochemical assignments?
Methodological Answer: Discrepancies in stereochemistry (e.g., axial vs. equatorial hydroxymethyl orientation) arise from NMR coupling constants or computational modeling. X-ray crystallography provides unambiguous resolution:
- Data Collection : Use a single crystal (0.2 × 0.2 × 0.1 mm) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å). SHELX software (e.g., SHELXL) refines the structure to R-factors < 0.05 .
- Key Observations :
- Torsion Angles : Confirm the thiophene-pyridine ring puckering (e.g., half-chair vs. boat conformation) .
- Hydrogen Bonding : Intermolecular C–H···O interactions stabilize the crystal lattice, influencing melting points and solubility .
Case Study : A related compound (5-(2-cyanobenzyl) derivative) showed a 5.5° twist between ester and thiophene planes, clarifying regioselectivity in coupling reactions .
Q. How can reaction conditions be optimized to mitigate racemization during synthesis?
Methodological Answer: Racemization often occurs at the hydroxymethyl chiral center under acidic/basic conditions. Strategies include:
- Low-Temperature Control : Conduct esterification or Boc deprotection at 0–5°C to slow epimerization .
- Catalyst Screening : Use non-nucleophilic bases (e.g., DBU) instead of NaOH for pH adjustment .
- In Situ Monitoring : Employ chiral HPLC (Chiralpak AD-H column) to track enantiomeric excess (ee) during synthesis .
Example : In the racemization of clopidogrel analogs, refluxing in toluene with 1 equiv HCl at 70°C minimized ee loss to <5% .
Q. How do solvent polarity and substituents influence biological activity in related compounds?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may reduce cell permeability. LogP values >2.5 (measured via shake-flask method) correlate with improved blood-brain barrier penetration in neuroactive analogs .
- Substituent Impact :
Data Contradiction Analysis
Q. How to resolve discrepancies between computational and experimental solubility data?
Methodological Answer:
- Experimental Data : Measure solubility via saturation shake-flask method in PBS (pH 7.4) at 25°C .
- Computational Predictors : Use Abraham solvation parameters or COSMO-RS models. Discrepancies often arise from neglecting crystal packing effects (e.g., hydrogen-bonding networks observed in X-ray structures) .
Case Study : A predicted solubility of 12 mg/mL (ChemAxon) vs. experimental 5 mg/mL was traced to unmodeled π-π stacking in the solid state .
Q. Why do different catalytic systems yield varying yields in coupling reactions?
Methodological Answer:
- Pd Catalysts : PdCl₂(dppf) in DME/H₂O achieves 70–80% yields for Suzuki-Miyaura couplings, while Pd(PPh₃)₄ in toluene drops to 40–50% due to poorer solubility of boronic acids .
- Microwave vs. Conventional Heating : Microwave-assisted reactions (140°C, 10 min) reduce side-product formation (e.g., dehalogenation) compared to 24-hour reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
